molecular formula C15H18N4O3S B5286135 2-[[4-Methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone

2-[[4-Methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone

Cat. No.: B5286135
M. Wt: 334.4 g/mol
InChI Key: BOGFYFVFVSKBIH-UHFFFAOYSA-N
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Description

2-[[4-Methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-Methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone typically involves multiple steps. One common method includes the reaction of 4-methyl-5-(2-methylpropyl)-1,2,4-triazole-3-thiol with 1-(4-nitrophenyl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[4-Methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the nitrophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoles or nitrophenyl derivatives.

Scientific Research Applications

2-[[4-Methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[4-Methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the synthesis of certain proteins or interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with similar biological activities.

    4-Methyl-1,2,4-triazole: Another triazole derivative with a methyl group at the 4-position.

    1-(4-Nitrophenyl)ethanone: A compound with a similar nitrophenyl group but lacking the triazole ring.

Uniqueness

2-[[4-Methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone is unique due to its combination of a triazole ring, a sulfanyl group, and a nitrophenyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-10(2)8-14-16-17-15(18(14)3)23-9-13(20)11-4-6-12(7-5-11)19(21)22/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGFYFVFVSKBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(N1C)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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